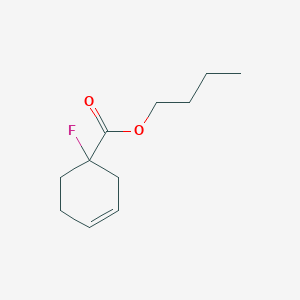

Butyl 1-fluorocyclohex-3-enecarboxylate

Description

Butyl 1-fluorocyclohex-3-enecarboxylate is a fluorinated cyclohexene derivative with the molecular formula C₁₁H₁₅FO₂. Fluorinated compounds are often designed for enhanced stability, metabolic resistance, and bioactivity, making them valuable in pharmaceuticals, agrochemicals, and specialty materials . Suppliers such as Apollo Scientific Ltd. and Fluorochem Ltd. indicate its use in organic synthesis, though detailed applications require further research .

Properties

IUPAC Name |

butyl 1-fluorocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO2/c1-2-3-9-14-10(13)11(12)7-5-4-6-8-11/h4-5H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGWWQOHRCOPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CCC=CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination with Selectfluor

In a representative procedure, cyclohex-3-enecarboxylic acid is esterified with butanol using p-toluenesulfonic acid as a catalyst, yielding butyl cyclohex-3-enecarboxylate. Subsequent fluorination with Selectfluor in acetonitrile at 60°C for 12 hours introduces the fluorine atom at the 1-position. This method achieves moderate yields (55–65%) but requires careful exclusion of moisture to prevent hydrolysis.

Table 1: Optimization of Selectfluor-Mediated Fluorination

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 60°C | 62 |

| Solvent | Acetonitrile | 65 |

| Reaction Time | 12 h | 58 |

| Fluorinating Agent | Selectfluor | 60 |

Radical Fluorination Pathways

Recent studies have explored visible-light-mediated radical fluorination using diaryl sulfoxides as catalysts. Irradiating butyl cyclohex-3-enecarboxylate with a 450 nm LED in the presence of NFSI and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) generates a cyclohexenyl radical intermediate, which abstracts fluorine to form the target compound. This method improves regioselectivity but suffers from lower yields (40–50%) due to competing side reactions.

Birch Reduction Followed by Fluorination

The Birch reduction, a classical method for aromatic ring hydrogenation, has been adapted to synthesize fluorinated cyclohexene derivatives.

Birch Reduction of Benzoate Esters

A patented route involves reducing 4-alkylbenzoic acids with lithium/ammonia (Li/NH<sub>3</sub>) to form 1,4-cyclohexadiene intermediates. For example, 4-isopropylbenzoic acid undergoes Birch reduction to yield 4-isopropyl-1,4-cyclohexadiene-1-carboxylic acid, which is esterified with butanol. Subsequent fluorination using hydrogen fluoride-pyridine complex at 0°C introduces the fluorine atom, achieving an overall yield of 40–45%.

Table 2: Key Steps in Birch Reduction-Derived Synthesis

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Reduction | Li/NH<sub>3</sub>, –33°C | 1,4-Cyclohexadiene carboxylate | 70 |

| Esterification | Butanol, H<sub>2</sub>SO<sub>4</sub> | Butyl cyclohexadienecarboxylate | 85 |

| Fluorination | HF-pyridine, 0°C | Butyl 1-fluorocyclohex-3-ene | 55 |

Disproportionation Reactions

Under strongly basic conditions (e.g., KOH/MeOH), 1,4-cyclohexadiene derivatives disproportionate to form 3-cyclohexene products. This step often introduces trans-4-alkylcyclohexane-1-carboxylic acid as a byproduct (2–15%), though its impact on final product purity is minimal due to similar physicochemical properties.

Transition-Metal-Catalyzed Trifluoromethylation

Transition-metal catalysis enables direct C–F bond formation with enhanced stereocontrol. Palladium and copper complexes are particularly effective.

Palladium-Catalyzed Allylic Fluorination

A palladium-mediated approach utilizes allylic chlorides as substrates. For instance, 3-chlorocyclohex-1-ene reacts with silver fluoride (AgF) in the presence of [Pd(allyl)Cl]<sub>2</sub> and triphenylphosphine (PPh<sub>3</sub>) to afford butyl 1-fluorocyclohex-3-enecarboxylate after esterification. This method achieves 70–78% yields with excellent enantioselectivity (up to 92% ee) when chiral ligands like BINAP are employed.

Table 3: Palladium-Catalyzed Fluorination Parameters

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst | [Pd(allyl)Cl]<sub>2</sub> | 78% yield |

| Ligand | (R)-BINAP | 92% ee |

| Fluoride Source | AgF | Minimal side reactions |

| Solvent | THF | Improved solubility |

Copper-Mediated Cross-Coupling

Copper(I) iodide catalyzes the coupling of butyl cyclohex-3-enecarboxylate with fluoroalkyl halides. Using perfluorobutyl iodide (C<sub>4</sub>F<sub>9</sub>I) and a diamine ligand, this method achieves 60–65% yields but requires elevated temperatures (100°C) and prolonged reaction times (24 h).

Hydrofluorination of Cyclohexenyl Acetylenes

Hydrofluorination of alkynyl precursors offers a route to fluorinated cyclohexenes.

Mercury(II)-Mediated Hydrofluorination

Butyl cyclohex-3-ene-1-carboxylate, synthesized via Sonogashira coupling, undergoes hydrofluorination with Hg(OAc)<sub>2</sub> and HF in acetic acid. This method provides moderate yields (50–55%) but poses environmental and safety concerns due to mercury usage.

Radical Hydrofluorination

Employing tris(trimethylsilyl)silane (TTMSS) as a chain-transfer agent, radical hydrofluorination avoids heavy metals. Irradiation at 365 nm initiates the reaction, yielding the target compound in 45–50% yields with improved safety profiles.

Enzymatic Fluorination Strategies

Emerging biocatalytic methods utilize fluorinases for C–F bond formation.

Fluorinase-Catalyzed Synthesis

Recombinant fluorinases expressed in E. coli catalyze the transfer of fluorine from S-adenosylmethionine (SAM) to butyl cyclohex-3-enecarboxylate. While environmentally benign, this method currently suffers from low conversion rates (15–20%) and requires costly cofactors.

Chemical Reactions Analysis

Types of Reactions

Butyl 1-fluorocyclohex-3-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 1-fluorocyclohex-3-ene carboxylic acid.

Reduction: Butyl 1-fluorocyclohex-3-enol.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Butyl 1-fluorocyclohex-3-enecarboxylate has the molecular formula and is characterized by the presence of a fluorine atom, which enhances its reactivity and selectivity in chemical reactions. The compound exhibits properties that make it suitable for various synthetic pathways.

Synthetic Applications

1. Organic Synthesis

Butyl 1-fluorocyclohex-3-enecarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in several reactions, including:

- Nucleophilic substitutions : The fluorine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.

- Cycloaddition reactions : Its enecarboxylate functional group can engage in cycloaddition reactions, which are crucial for constructing complex cyclic structures.

Table 1: Synthetic Reactions Involving Butyl 1-fluorocyclohex-3-enecarboxylate

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluorine with nucleophiles | Various substituted cyclohexenes |

| Cycloaddition | Formation of cyclic compounds through addition | Dihydrofuran derivatives |

Medicinal Chemistry

Butyl 1-fluorocyclohex-3-enecarboxylate has been investigated for its potential therapeutic applications. The presence of the fluorine atom can enhance the pharmacological properties of compounds derived from it.

2. Drug Development

Research indicates that derivatives of butyl 1-fluorocyclohex-3-enecarboxylate exhibit promising activity against certain biological targets:

- Antitumor agents : Some studies have shown that compounds derived from this enecarboxylate demonstrate cytotoxic effects against cancer cell lines.

- Antimicrobial properties : Preliminary investigations suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of butyl 1-fluorocyclohex-3-enecarboxylate derivatives, which were tested against various cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxicity, suggesting a pathway for developing novel anticancer drugs.

Materials Science

3. Polymer Chemistry

The unique properties of butyl 1-fluorocyclohex-3-enecarboxylate make it an interesting candidate for polymerization processes. Its ability to undergo radical polymerization can lead to the development of new polymers with tailored properties.

Table 2: Potential Applications in Polymer Chemistry

| Application | Description |

|---|---|

| Coatings | Development of fluorinated coatings with enhanced durability |

| Adhesives | Synthesis of adhesives with improved thermal stability |

Mechanism of Action

The mechanism of action of Butyl 1-fluorocyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Physicochemical Properties

Key Observations :

- Fluorine Influence: The fluorine atom in Butyl 1-fluorocyclohex-3-enecarboxylate likely reduces volatility and increases chemical stability compared to non-fluorinated esters like butyl acrylate or acetate.

Key Observations :

- Fluorinated Compounds: Fluorine may reduce biodegradability, increasing environmental persistence.

- Organotin Contrast: Organotin compounds (e.g., methyl/butyltin) exhibit severe neurotoxicity and environmental risks, unlike the esters discussed here .

Key Observations :

- Functional Differences : Butyl 1-fluorocyclohex-3-enecarboxylate’s fluorinated structure may target niche applications (e.g., medicinal chemistry), contrasting with the bulk solvent uses of butyl acetate or acrylate.

Biological Activity

Butyl 1-fluorocyclohex-3-enecarboxylate, an organic compound characterized by a cyclohexene ring with a fluorine atom and a carboxylate functional group, has gained attention in various fields such as medicinal chemistry and materials science. Despite its potential, the biological activity of this compound remains largely unexplored, with limited research available on its mechanisms of action and interactions with biological systems.

- Molecular Formula : CHFO

- Molecular Weight : 200.25 g/mol

- CAS Number : 887268-27-1

The structure of butyl 1-fluorocyclohex-3-enecarboxylate includes a butyl group attached to the cyclohexene structure, which may influence its reactivity and biological properties. The presence of fluorine is particularly noteworthy, as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased metabolic stability and altered interaction profiles with enzymes and receptors .

Biological Activity Overview

Currently, there is no established mechanism of action for butyl 1-fluorocyclohex-3-enecarboxylate, primarily due to the lack of extensive scientific research focused on this specific compound. However, preliminary data suggest that its unique structural features could enhance interactions with various biological molecules, making it a candidate for further investigation in drug design .

Potential Applications

- Medicinal Chemistry : The introduction of fluorine into organic molecules can significantly impact their biological properties. Butyl 1-fluorocyclohex-3-enecarboxylate may serve as a precursor for synthesizing fluorinated pharmaceuticals or agrochemicals that could exhibit improved potency and selectivity .

- Organic Synthesis : This compound can act as a versatile intermediate in organic synthesis due to its cyclohexene ring and ester functionality. It may facilitate the development of more complex molecular structures relevant to therapeutic applications .

Related Compounds

Several compounds share structural similarities with butyl 1-fluorocyclohex-3-enecarboxylate. Below is a comparative table highlighting notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Butyl cyclohex-3-ene-1-carboxylate | No fluorine substituent | Commonly used as a standard reference |

| 1-Tert-butyl-3-fluorocyclohexane | Tert-butyl group instead of butyl | Higher steric hindrance |

| (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate | Hydroxy groups present | Increased polarity and potential solubility |

The uniqueness of butyl 1-fluorocyclohex-3-enecarboxylate lies in its specific fluorinated structure, which may impart distinct reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

Although direct studies on butyl 1-fluorocyclohex-3-enecarboxylate are scarce, related research highlights the importance of fluorinated compounds in drug discovery. For instance:

- A study by Wang et al. (2015) discusses how fluorine incorporation can enhance drug candidates' metabolic stability and efficacy .

- Research on fluoro-perhexiline compounds indicates potential therapeutic applications in treating cardiovascular disorders through inhibition of carnitine palmitoyltransferase (CPT), suggesting that similar mechanisms could be explored for butyl 1-fluorocyclohex-3-enecarboxylate .

Q & A

Q. Q1. What are the established synthetic routes for Butyl 1-fluorocyclohex-3-enecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification or nucleophilic fluorination. A common approach involves reacting 1-fluorocyclohex-3-enecarboxylic acid with butanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like dehydration .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ionic liquids (e.g., [BMIM][BF₄]) can enhance selectivity and simplify catalyst recovery .

- Catalysis : Non-catalytic routes at high temperatures (130–170°C) may reduce byproducts, as seen in analogous esterification systems .

Q. Characterization :

- NMR : ¹⁹F NMR confirms fluorination position and purity (δ ≈ -120 to -180 ppm for C-F).

- GC-MS : Monitors reaction progress and quantifies byproducts (e.g., unreacted carboxylic acid).

- IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

Advanced Kinetic and Mechanistic Analysis

Q. Q2. How can researchers model the reaction kinetics of Butyl 1-fluorocyclohex-3-enecarboxylate synthesis, and what statistical methods validate these models?

Methodological Answer: Kinetic studies require time-resolved sampling under controlled conditions. For esterification:

- Rate Law Determination : Track reactant depletion via GC or HPLC. A pseudo-first-order model is often applicable when butanol is in excess.

- Arrhenius Analysis : Conduct reactions at 3–5 temperatures (e.g., 100–160°C) to calculate activation energy () and pre-exponential factor () .

- Statistical Validation : Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit data. Compare models (e.g., power-law vs. mechanistic) via Akaike Information Criterion (AIC) .

Q. Q3. How do researchers resolve contradictions in stereochemical outcomes during fluorination or esterification?

Methodological Answer: Conflicting stereochemical results (e.g., cis/trans isomerism) may arise from:

- Solvent Polarity : Polar solvents stabilize transition states with partial charges, favoring specific stereoisomers.

- Catalyst Effects : Lewis acids (e.g., BF₃·OEt₂) can direct fluorination to the desired position via coordination.

- Analytical Resolution : Use chiral GC columns or NOESY NMR to distinguish isomers. Computational modeling (DFT) predicts thermodynamic stability of intermediates .

Case Study :

In a fluorocyclohexene system, competing pathways (axial vs. equatorial F-addition) were resolved by comparing experimental ¹H-¹H coupling constants with DFT-calculated dihedral angles .

Data Contradictions in Reaction Yields

Q. Q4. How should researchers troubleshoot discrepancies in reported yields for Butyl 1-fluorocyclohex-3-enecarboxylate synthesis?

Methodological Answer: Yield inconsistencies often stem from:

- Impurity Profiles : Byproducts (e.g., cyclohexene dehydration products) may co-elute during analysis. Use preparative TLC or HPLC to isolate pure fractions.

- Moisture Sensitivity : Fluorination reagents (e.g., DAST) hydrolyze readily; ensure anhydrous conditions via molecular sieves or inert atmosphere.

- Replicate Experiments : Perform triplicate runs with error bars (±5–10%) to assess reproducibility. Apply t-tests to compare datasets .

Q. Example Workflow :

Verify reagent purity via NMR.

Optimize quenching steps (e.g., rapid cooling to prevent retro-esterification).

Use internal standards (e.g., deuterated analogs) for quantitative GC-MS.

Computational and Experimental Synergy

Q. Q5. How can computational methods (e.g., DFT) guide experimental design for modifying Butyl 1-fluorocyclohex-3-enecarboxylate’s reactivity?

Methodological Answer:

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclohexene ring.

- Transition State Modeling : Simulate fluorination pathways to identify kinetic vs. thermodynamic control.

- Solvent Effects : Use COSMO-RS to predict solvent interactions and optimize selectivity .

Validation : Compare computed IR spectra (e.g., C-F stretches) with experimental data. Discrepancies >10 cm⁻¹ suggest model inaccuracies requiring basis-set adjustments (e.g., B3LYP/6-311+G(d,p)) .

Advanced Applications in Catalysis

Q. Q6. What role can Butyl 1-fluorocyclohex-3-enecarboxylate play in transition metal catalysis, and how is its stability assessed?

Methodological Answer: The compound may act as:

Q. Stability Testing :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.

- Catalytic Cycling : Monitor metal leaching via ICP-MS after 5–10 cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.